KU-60019: A Technical Guide to its Mechanism of Action in the DNA Damage Response
KU-60019: A Technical Guide to its Mechanism of Action in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a second-generation, highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2][3] As a central component of the DNA Damage Response (DDR) network, ATM activation triggers a cascade of signaling events that orchestrate cell cycle arrest, DNA repair, or apoptosis.[4] Consequently, inhibitors of ATM, such as KU-60019, are valuable tools for both basic research and as potential therapeutic agents to sensitize cancer cells to radiation and chemotherapy.[1][5][6] This guide provides an in-depth overview of the mechanism of action of KU-60019, supported by quantitative data, experimental protocols, and pathway diagrams.
Core Mechanism of Action: ATM Inhibition
At its core, KU-60019 functions as an ATP-competitive inhibitor of the ATM kinase.[7] In the presence of DNA double-strand breaks, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream substrates to initiate the DDR.[8] KU-60019 binds to the ATP-binding pocket of ATM, preventing the phosphorylation of these substrates and effectively halting the DDR signaling cascade at its origin. This inhibition is rapid and reversible.[3][7]
The consequences of ATM inhibition by KU-60019 are multifaceted:
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Abrogation of Cell Cycle Checkpoints: By preventing the phosphorylation and activation of key cell cycle regulators such as p53 and CHK2, KU-60019 disrupts the G1/S and G2/M checkpoints that are normally activated in response to DNA damage.[1][5] This allows cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.
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Impaired DNA Repair: KU-60019 inhibits the phosphorylation of numerous proteins involved in DNA repair, including the histone variant H2AX (to form γ-H2AX) and KAP1.[3][8] The formation of γ-H2AX foci is a critical early event in the recruitment of DNA repair factors to the site of damage. By blocking this, KU-60019 compromises the efficient repair of DSBs.
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Radiosensitization and Chemosensitization: By crippling the cell's ability to respond to and repair DNA damage, KU-60019 significantly enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics, such as topoisomerase II poisons.[2][6][9][10]
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Inhibition of Pro-Survival Signaling: Beyond its role in the DDR, KU-60019 has been shown to reduce the phosphorylation of AKT at serine 473, thereby inhibiting a critical pro-survival signaling pathway.[1][2][11] This action may contribute to its anti-cancer effects independently of its role in the DDR.
Quantitative Data
The potency and selectivity of KU-60019 have been characterized in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Potency and Selectivity
| Kinase | IC50 | Ki | Selectivity vs. ATM (fold) |
| ATM | 6.3 nM[4][11][12] | 2.2 nM (for KU-55933) | 1 |
| DNA-PKcs | 1.7 µM[11][12] | Not Reported | ~270 |
| ATR | >10 µM[11][12] | Not Reported | >1600 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Effective Concentrations for Inhibition of Downstream ATM Targets
| Cell Line | ATM Target | Treatment | KU-60019 Concentration | Result |
| U87 Glioma | p53 (S15) | 10 Gy IR | 1 µM | Partial Inhibition[1][12] |
| U87 Glioma | p53 (S15) | 10 Gy IR | 3 µM | Complete Inhibition[1][12] |
| U1242 Glioma | CHK2 (T68) | 5 Gy IR | 3 µM | Complete Inhibition[1] |
| U1242 Glioma | p53 (S15) | IR | 300 nM | Complete Inhibition[3] |
| U1242 Glioma | γ-H2AX (S139) | IR | 300 nM | Complete Inhibition[3] |
| MCF-7 Breast Cancer | p-p53 (Ser15) | Doxorubicin | Not Specified | Inhibition of phosphorylation[5] |
Table 3: Radiosensitization Enhancement
| Cell Line | KU-60019 Concentration | Dose-Enhancement Ratio (DER) |
| Human Glioma | 1 µM | 1.7[11] |
| Human Glioma | 10 µM | 4.4[1][11] |
Signaling Pathways and Experimental Workflows
Diagram 1: DNA Damage Response Pathway and KU-60019 Inhibition
References
- 1. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. KU-60019, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]
- 5. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
